1h-Indole-2-carboxylic acid,5-formyl-,methyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: This compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester can be compared with other indole derivatives such as:
Methyl indole-5-carboxylate: Similar in structure but differs in the position of the formyl group.
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties. The uniqueness of 1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-4-7(6-13)2-3-9(8)12-10/h2-6,12H,1H3 |
InChI Key |
INIAGWCHLXLBKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)C=O |
Origin of Product |
United States |
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